molecular formula C20H30O4 B13385261 7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid

7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid

Cat. No.: B13385261
M. Wt: 334.4 g/mol
InChI Key: MYHXHCUNDDAEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid is a chemically stable analog of the pivotal prostanoid precursor Prostaglandin H2 (PGH2). This compound is a crucial pharmacological tool in research due to its ability to mimic the activity of the unstable endogenous ligand PGH2 at thromboxane A2 (TP) receptors. Researchers utilize this analog to selectively activate TP receptors in various in vitro and ex vivo systems, enabling the study of TP receptor-mediated signaling pathways without the rapid degradation inherent to native PGH2. Its primary research applications include the investigation of cardiovascular physiology and pathology, particularly the mechanisms underlying platelet aggregation and vasoconstriction. Studies have employed this compound to explore its potent contractile effects on vascular smooth muscle, such as in the rabbit aorta, providing insights into hypertensive mechanisms and vascular tone regulation. Furthermore, it serves as a valuable asset in biochemical assays to study receptor-ligand interactions and the efficacy of novel TP receptor antagonists, contributing significantly to the development of potential therapeutic agents for thrombotic and cardiovascular diseases.

Properties

IUPAC Name

7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHXHCUNDDAEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the cyclopentenone core with appropriate oxidation state
  • Introduction of the hydroxyalkenyl side chain at the 2-position of the cyclopentenone
  • Attachment or formation of the hept-5-enoic acid side chain at the 1-position of the cyclopentenone
  • Control of stereochemistry and double bond geometry (E/Z isomerism)

Key Synthetic Routes and Steps

Starting Materials and Initial Intermediates
  • Commercially available suberic acid (octanedioic acid) is often used as a precursor for the heptanoic acid side chain segment.
  • Furan derivatives and 2,9-oxonanedione are utilized for the formation of the cyclopentenone ring via Friedel-Crafts type reactions.
Cyclopentenone Core Formation
  • A ZnCl2-catalyzed Friedel-Crafts reaction between furan and 2,9-oxonanedione forms an intermediate furan-substituted keto acid.
  • Subsequent acid-catalyzed methylation (e.g., sulfuric acid catalysis) converts the keto acid to a methyl ester derivative.
  • Reduction steps follow, converting keto groups to hydroxy groups as needed.
  • ZnCl2-catalyzed Piancatelli rearrangement is employed to rearrange the furan ring system into the cyclopentenone core, yielding methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate as a key intermediate.
Side Chain Functionalization
  • The hydroxyalkenyl side chain (3-hydroxyoct-1-enyl) is introduced via selective oxidation and coupling reactions.
  • Grignard reagents derived from alkynyl precursors are used to append alkyl chains with controlled stereochemistry.
  • The final acid moiety is introduced or revealed by hydrolysis of ester intermediates.

Reaction Conditions and Catalysts

Step Reagents/Catalysts Conditions Yield (%) Notes
Friedel-Crafts reaction ZnCl2 Room temperature to mild heating Moderate Formation of furan-substituted keto acid
Methylation Sulfuric acid Acidic conditions, reflux High Methyl ester formation
Reduction NaBH4 or similar hydride Cold to room temperature High Selective reduction of ketones
Piancatelli rearrangement ZnCl2 Mild heating Moderate Rearrangement to cyclopentenone
Grignard addition R-MgBr (alkynyl or alkenyl) Anhydrous, inert atmosphere High Side chain elongation and functionalization
Hydrolysis Acid or base Aqueous conditions High Ester to acid conversion

Representative Synthetic Scheme Summary

  • Friedel-Crafts acylation: Furan + 2,9-oxonanedione —(ZnCl2)→ 8-(furan-2-yl)-8-oxooctanoic acid
  • Methylation: Acid + MeOH —(H2SO4)→ methyl 8-(furan-2-yl)-8-oxooctanoate
  • Reduction: Keto ester —(NaBH4)→ hydroxy ester intermediate
  • Piancatelli rearrangement: Hydroxy ester —(ZnCl2)→ methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate
  • Side chain elaboration: Grignard addition of alkynyl or alkenyl reagents → introduction of 3-hydroxyoct-1-enyl group
  • Hydrolysis: Methyl ester → corresponding carboxylic acid (7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid)

Research Data and Yields

Compound/Intermediate Yield (%) Reference
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate 40% Jiang et al., Journal of Saudi Chemical Society, 2017
Friedel-Crafts intermediate Moderate Jiang et al., 2017
Piancatelli rearrangement product Moderate Jiang et al., 2017
Final hydrolyzed acid High Patent literature

Additional Notes on Stereochemistry and Isomerism

  • The compound exists in E-configuration at the double bonds, with specific stereochemistry at the hydroxy-substituted carbon (3S).
  • Control of stereochemistry is crucial for biological activity, and synthetic methods employ stereoselective catalysts and conditions to ensure correct isomer formation.

Chemical Reactions Analysis

Types of Reactions

7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used in hydrogenation reactions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bonds can produce a fully saturated compound.

Scientific Research Applications

7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and synthesis of prostaglandins.

    Biology: The compound is studied for its role in various biological processes, including inflammation and cell signaling.

    Medicine: Research is conducted to explore its potential therapeutic effects, such as anti-inflammatory and vasodilatory properties.

    Industry: It is used in the development of pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid involves its interaction with specific receptors in the body. As a prostaglandin, it binds to prostaglandin receptors on the surface of cells, leading to the activation of intracellular signaling pathways. These pathways can result in various physiological effects, such as the modulation of inflammation, regulation of blood flow, and induction of labor.

Comparison with Similar Compounds

Structural Features

PGE2 consists of:

  • A cyclopentane ring with a ketone group at position 3.
  • Two hydroxyl groups at positions 2 and 3 of the cyclopentane ring.
  • An unsaturated 8-carbon side chain at position 2 and a 7-carbon carboxylic acid side chain at position 1 .

Comparison with Similar Compounds

Structural Comparison

The structural differences among prostaglandins arise from variations in the cyclopentane ring substituents and side-chain configurations.

Compound IUPAC Name Key Structural Features Molecular Formula
PGE2 (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid Cyclopentane with 5-keto, 2-OH, 3-OH groups; α-chain with 8 carbons, β-chain with 7 carbons. C₂₀H₃₂O₅
PGD2 (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid Cyclopentane with 3-keto, 2-OH, 5-OH groups. C₂₀H₃₂O₅
15d-PGD2 (Z)-7-[(1R,2S,5Z)-2-hydroxy-5-[(E)-oct-2-enylidene]cyclopent-3-en-1-yl]hept-5-enoic acid Dehydrated form of PGD2; cyclopentene ring with conjugated double bonds. C₂₀H₃₀O₄
PGJ2 (Z)-7-[(1S,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid Cyclopentene ring with 4-keto group; α-chain hydroxyl retained. C₂₀H₃₀O₄

Functional Contrasts

  • Inflammation :
    • PGE2 promotes inflammation via EP2/EP4 receptors, while 15d-PGD2 and PGJ2 exhibit mixed pro-/anti-inflammatory effects depending on context .
  • Therapeutic Use: PGE2 is clinically used for labor induction (Dinoprostone), whereas PGD2 derivatives are experimental targets for allergic diseases .

Stability and Metabolic Pathways

  • PGE2 : Degraded by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) into inactive 15-keto-PGE2 .
  • PGD2: Rapidly dehydrates non-enzymatically to 15d-PGD2 (~1.1 min half-life in brain) .
  • PGJ2 Series : Unstable; undergoes further dehydration to Δ12-PGJ2 or forms covalent bonds with cellular nucleophiles .

Biological Activity

7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid (C20H30O4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity , including antimicrobial and cytotoxic properties, based on diverse research findings.

Molecular Structure

  • Molecular Formula : C20H30O4
  • Molecular Weight : 334.4 g/mol
  • SMILES Notation : Provided in PubChem databases.

Physical Properties

PropertyValue
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

Case Studies

  • Study on Gram-positive and Gram-negative Bacteria :
    • The compound demonstrated pronounced antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 6.3 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to the antibiotic ceftriaxone .
    • Another study highlighted its effectiveness against Pseudomonas aeruginosa and Candida albicans, with MIC values indicating strong antifungal properties .
  • Comparative Analysis :
    • The compound's activity was notably higher than that of traditional antibiotics, showcasing its potential as an alternative antimicrobial agent.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated using various assays, particularly against marine organisms like Artemia salina.

Findings

  • Cytotoxicity Assays :
    • The compound exhibited a cytotoxicity level with an LC50 value greater than 1000 µg/mL, indicating low toxicity in certain contexts .
    • In comparative studies, it showed significant cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
  • Mechanism of Action :
    • The cytotoxicity is believed to be linked to the disruption of cellular membranes and interference with metabolic pathways in target cells.

Table of Biological Activities

Activity TypePathogen/Cell TypeMIC/LC50 ValueReference
AntimicrobialStaphylococcus aureus6.3 µg/mL
AntimicrobialEscherichia coli6.3 µg/mL
AntifungalCandida albicans25 µg/mL
CytotoxicArtemia salinaLC50 > 1000 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid?

  • Methodology : The compound is synthesized via cyclization reactions using acidic catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O). Key steps include the formation of the cyclopentane ring through stereoselective enolate intermediates and subsequent functionalization of the hydroxyoctenyl side chain ( ). Stereochemical control is critical, requiring chiral catalysts or resolved starting materials to ensure enantiopurity ( ).

Q. How should researchers safely handle and store this compound?

  • Methodology :

  • Storage : Keep in a dry, ventilated area at -20°C to prevent degradation. Use amber vials to avoid light-induced decomposition ( ).
  • Handling : Wear nitrile gloves, safety goggles, and lab coats. Avoid aerosol formation during weighing. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes ( ).

Q. What are the primary biological targets or pathways associated with this compound?

  • Methodology : The compound is structurally related to prostaglandins (e.g., PGE1) and likely interacts with G-protein-coupled receptors (GPCRs), such as EP receptors. Target validation involves competitive binding assays using radiolabeled ligands and functional studies (e.g., cAMP modulation) in cell lines like HEK293 transfected with receptor subtypes ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodology : Discrepancies often arise from differences in stereochemical purity or assay conditions. To address this:

  • Purity Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess ( ).
  • Standardized Assays : Replicate studies under controlled conditions (pH, temperature, cell density) and include positive controls (e.g., PGE1 for receptor activity) ( ).
  • Meta-Analysis : Compare data across publications, noting variables like solvent (DMSO vs. ethanol) or cell type ( ).

Q. What advanced analytical techniques are essential for characterizing stereochemistry and stability?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction ().
  • NMR Spectroscopy : Assign diastereotopic protons via 2D NOESY or COSY to confirm double-bond geometry ( ).
  • Circular Dichroism (CD) : Monitor conformational changes under varying pH/temperature to assess stability ( ).

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?

  • Methodology :

  • Animal Models : Administer via intravenous (IV) and oral routes in rodents, collecting plasma samples at timed intervals.
  • LC-MS/MS Analysis : Quantify compound and metabolites using a C18 column and MRM transitions specific to the molecular ion ([M-H]⁻ = 353.2 → 235.1) ( ).
  • Data Interpretation : Calculate AUC, Cmax, and half-life; compare with structural analogs to identify metabolic hotspots ( ).

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability in aqueous solutions?

  • Methodology : Stability variations may stem from pH or buffer composition.

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, analyzing degradation via UPLC-UV ( ).
  • Degradation Products : Identify by high-resolution MS (e.g., Q-TOF); common products include keto-enol tautomers or hydrolyzed side chains ( ).

Methodological Tables

Analytical Technique Application Key Parameters Reference
Chiral HPLCEnantiopurityColumn: Chiralpak AD-H; Mobile Phase: Hexane/IPA (90:10)
LC-MS/MSPharmacokineticsIonization: ESI⁻; MRM: 353.2 → 235.1
NOESY NMRStereochemistryMixing Time: 300 ms; Solvent: CDCl₃

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.